molecular formula C12H13NO B15070850 8-Propoxyisoquinoline CAS No. 820238-28-6

8-Propoxyisoquinoline

Cat. No.: B15070850
CAS No.: 820238-28-6
M. Wt: 187.24 g/mol
InChI Key: AXVXSMGICGHCAH-UHFFFAOYSA-N
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Description

8-Propoxyisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids The structure of this compound consists of a benzene ring fused to a pyridine ring, with a propoxy group attached to the eighth position of the isoquinoline nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Propoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then cyclized and dehydrogenated to yield isoquinoline derivatives .

Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves catalytic processes to enhance yield and purity. Metal catalysts such as palladium or copper are commonly used to facilitate the cyclization and dehydrogenation steps . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, which are more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Propoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, peracetic acid.

    Reduction: Hydrogen gas, platinum catalyst.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives at specific positions.

Mechanism of Action

The mechanism of action of 8-Propoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to act as metal ion chelators, which can disrupt metal homeostasis in cells . This property is particularly useful in the development of anticancer and antimicrobial agents. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to the presence of the propoxy group at the eighth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity.

Properties

CAS No.

820238-28-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-propoxyisoquinoline

InChI

InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3

InChI Key

AXVXSMGICGHCAH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1C=NC=C2

Origin of Product

United States

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